molecular formula C23H24BrN3O3 B457697 (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Cat. No.: B457697
M. Wt: 470.4g/mol
InChI Key: BLCJTZSZUFVPMZ-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is an organic compound with a complex structure that includes a bromophenoxy group, a methoxyphenyl group, and a pyrazolyl acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multiple steps. One common method includes the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl. This intermediate is then reacted with 4-methoxybenzaldehyde to form the corresponding methoxyphenyl derivative. The final step involves the reaction of this intermediate with 1,3,5-trimethyl-1H-pyrazol-4-ylamine and acryloyl chloride under appropriate conditions to yield the desired acrylamide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenoxy group can be reduced to form a phenol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the bromophenoxy group can yield phenol derivatives .

Scientific Research Applications

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide
  • 3-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide

Uniqueness

Compared to similar compounds, (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C23H24BrN3O3

Molecular Weight

470.4g/mol

IUPAC Name

(E)-3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-N-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C23H24BrN3O3/c1-15-23(16(2)27(3)26-15)25-22(28)12-6-17-5-11-21(29-4)18(13-17)14-30-20-9-7-19(24)8-10-20/h5-13H,14H2,1-4H3,(H,25,28)/b12-6+

InChI Key

BLCJTZSZUFVPMZ-WUXMJOGZSA-N

SMILES

CC1=C(C(=NN1C)C)NC(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br

Isomeric SMILES

CC1=C(C(=NN1C)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br

Origin of Product

United States

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